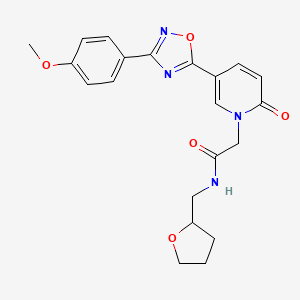

2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a pyridinone moiety, and a tetrahydrofuran (THF)-derived acetamide side chain. The 1,2,4-oxadiazole group is known for enhancing metabolic stability and bioavailability in drug candidates, while the pyridinone core contributes to π-π stacking interactions with biological targets . The THF-linked acetamide tail may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-28-16-7-4-14(5-8-16)20-23-21(30-24-20)15-6-9-19(27)25(12-15)13-18(26)22-11-17-3-2-10-29-17/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMZZJMIGSDNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique combination of oxadiazole and pyridine moieties, which are known to impart diverse biological properties. The presence of the 4-methoxyphenyl group is significant for enhancing its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer Activity : Compounds containing oxadiazole and pyridine rings have been shown to possess cytotoxic effects against various cancer cell lines.

- Anticonvulsant Effects : Certain derivatives have demonstrated efficacy in models of epilepsy.

- Antimicrobial Properties : Similar structures have exhibited antibacterial and antifungal activities.

Anticancer Activity

A study conducted by Evren et al. (2019) examined the anticancer properties of oxadiazole derivatives. The results indicated that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | A549 | 10 | |

| Compound 2 | NIH/3T3 | 15 | |

| Compound 3 | HeLa | 12 |

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using picrotoxin-induced seizure models. For instance, a derivative with a similar structural framework reported an ED50 of 18.4 mg/kg in anticonvulsant tests, indicating promising activity .

Table 2: Anticonvulsant Efficacy

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the substituents on the phenyl and pyridine rings significantly influence the biological activity. For example, the introduction of electron-withdrawing groups such as Cl or F enhances anticancer efficacy due to increased electron deficiency, which may facilitate interactions with biological targets .

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that a closely related compound exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted cancer therapy.

- Case Study on Anticonvulsant Effects : A series of oxadiazole derivatives were tested for their anticonvulsant properties, revealing that structural modifications could lead to significant differences in protective indices against seizures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

2.1.1. 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Compounds like (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () share the acetamide backbone but replace the 1,2,4-oxadiazole with an oxazolidinone ring. These derivatives exhibit potent antibacterial activity, particularly against Gram-positive pathogens, due to enhanced target binding via the oxazolidinone scaffold .

2.1.2. Anti-Exudative Acetamides with Triazole Moieties Substances such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () feature a 1,2,4-triazole ring instead of oxadiazole. These compounds show significant anti-exudative activity (AEA), outperforming diclofenac sodium in reducing inflammation at 10 mg/kg doses. The triazole group likely enhances hydrogen-bonding interactions with inflammatory enzymes .

Functional Group Modifications

2.2.1. Methoxyphenyl vs. Fluorophenyl Substituents

Replacing the 4-methoxyphenyl group in the target compound with a 4-fluorophenyl moiety (e.g., N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, ) alters electronic properties. Fluorine’s electronegativity increases membrane permeability but may reduce metabolic stability compared to methoxy’s steric bulk .

2.2.2. THF vs. Pyrimidine Side Chains In contrast to the THF-methyl group in the target compound, derivatives like (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () incorporate pyrimidine rings. These modifications enhance protease inhibition but may compromise solubility due to increased hydrophobicity .

Table 1: Comparative Bioactivity of Selected Analogues

Mechanistic Insights

- 1,2,4-Oxadiazole vs. Oxazolidinone: The oxadiazole’s nitrogen-rich structure improves DNA gyrase binding in antimicrobial activity, whereas oxazolidinones inhibit bacterial protein synthesis via ribosome interaction .

- THF vs. Pyrimidine Side Chains : The THF group’s oxygen atom enhances water solubility, critical for oral bioavailability, while pyrimidine side chains increase target specificity but reduce solubility .

Methodological Considerations in Comparative Studies

The "lumping strategy" () groups compounds with similar physicochemical properties (e.g., logP, hydrogen-bond donors) to predict bioactivity. For instance, the target compound’s 1,2,4-oxadiazole and pyridinone moieties could be lumped with other heterocyclic acetamides for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.